molecular formula C20H21NO4S B2676014 2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate CAS No. 315237-70-8

2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate

Cat. No. B2676014
CAS RN: 315237-70-8
M. Wt: 371.45
InChI Key: NSKTVFUKENAYFD-UHFFFAOYSA-N
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Description

2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate, also known as DMTP, is a synthetic compound that belongs to the family of coumarins. DMTP has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Highly Sensitive Coumarin–Pyrazolone Probe for Detection

A study highlights the synthesis of a coumarin–pyrazolone probe with significant sensitivity towards detecting Cr3+ ions, demonstrating a quick color response from fluorescent green to colorless and significant fluorescence quenching at 506 nm in a dimethyl sulfoxide medium. This probe's theoretical calculations confirm photophysical changes, such as absorbance and emission spectral changes, and its application for detecting Cr3+ in living cells, pointing to its potential in cellular imaging and metal ion detection within biological contexts (Mani et al., 2018).

Synthesis and Antibacterial Evaluation

A novel series of 3,6-disubstituted coumarin derivatives synthesized demonstrated significant antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa and Bacillus subtilis. This research underscores the compound's potential as a framework for developing new antibacterial agents (Velpula et al., 2015).

Antioxidative and Anti-inflammatory Applications

A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia revealed antioxidative and anti-inflammatory properties, including pro-inflammatory cyclooxygenase and lipoxygenase inhibitory properties. This compound's structure, a substituted 2H-chromen derivative with a highly oxygenated carbon skeleton, underscores the potential of chromen derivatives in developing antioxidative and anti-inflammatory therapeutics (Makkar & Chakraborty, 2018).

Synthesis and Molecular Docking Studies for Cancer

A series of chromeno[4,3-b]pyridine derivatives designed and synthesized for targeting breast cancer demonstrated promising results in molecular docking and binding energy studies. These compounds were shown to potentially interact with cancer cell lines, indicating their utility in anticancer drug development (Abd El Ghani et al., 2022).

properties

IUPAC Name

[2,6-diethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-5-12-8-13-16(9-15(12)25-17(22)7-3)24-14(6-2)18(19(13)23)20-21-11(4)10-26-20/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKTVFUKENAYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=NC(=CS3)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate

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